N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(4-methyl-2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-7-8-13(14(9-11)20(23)24)19-17(22)16(21)18-10-12-5-3-4-6-15(12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULRYNFPUKQOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with 4-methyl-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is subsequently converted to the oxalamide by reaction with oxalyl chloride. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent
Substitution: Sodium hydride, dimethylformamide as solvent
Major Products Formed
Oxidation: Formation of N1-(2-hydroxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide
Reduction: Formation of N1-(2-methoxybenzyl)-N2-(4-methyl-2-aminophenyl)oxalamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Key Compounds:
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) Substituents: 2,4-Dimethoxybenzyl (electron-donating groups) and pyridinylethyl. Applications: Approved as a savory flavor enhancer (Savorymyx® UM33) with regulatory clearance (FEMA 4233). It reduces monosodium glutamate (MSG) usage in sauces and snacks . Key Difference: Unlike the target compound, S336 lacks a nitro group but includes a pyridine ring, enhancing its interaction with umami taste receptors (hTAS1R1/hTAS1R3) .
- N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S5456) Substituents: 2,3-Dimethoxybenzyl and pyridinylethyl.
Table 1: Flavor-Related Oxalamides Comparison
| Compound | Substituent 1 | Substituent 2 | Key Functional Group | Application |
|---|---|---|---|---|
| Target Compound | 2-Methoxybenzyl | 4-Methyl-2-nitrophenyl | Nitro (-NO₂) | Not specified |
| S336 (CAS 745047-53-4) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Pyridine | Umami flavor enhancer |
| S5456 | 2,3-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Pyridine | CYP3A4 inhibition |
Antiviral and Antimicrobial Oxalamides
Key Compounds:
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)
Key Differences:
- Thiazole and pyrrolidine moieties in Compound 15 improve solubility and target specificity compared to the nitroaryl group in the target compound .
Physicochemical Properties Comparison
Table 2: Physical and Spectral Data
*Data inferred from structurally similar compounds .
Research Implications and Gaps
- Flavor Chemistry: The nitro group in the target compound may hinder umami receptor binding compared to methoxy or pyridine groups in S336/S5456, but its electron-withdrawing nature could enable novel flavor modulation .
- Drug Development : Nitro groups are rare in antiviral oxalamides (e.g., compounds use chloro/thiazole groups). Further studies could explore nitroaryl interactions with viral entry proteins.
- Enzyme Inhibition : Nitro substituents may confer unique CYP inhibition profiles compared to dimethoxy or chloro-fluoro analogs .
Biological Activity
N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound features a unique structure characterized by the presence of a methoxybenzyl group and a nitrophenyl group, which are significant for its chemical behavior and potential applications in medicinal chemistry. The biological activity of this compound has been the subject of various studies, focusing on its potential therapeutic effects and mechanisms of action.
Chemical Structure
The molecular formula of N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is , with a molecular weight of 343.33 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. Notably, studies have shown that N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide can inhibit tumor growth in xenograft models, highlighting its potential as an anticancer agent.
The mechanism by which N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes and leading to cell death.
- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing downstream signaling cascades that affect cell growth and survival.
Case Studies
- Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
- Anticancer Activity :
- In a study involving human breast cancer cells (MCF-7), treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, indicating significant anticancer potential.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O5 |
| Molecular Weight | 343.33 g/mol |
| Antimicrobial MIC (Staphylococcus aureus) | 5 µg/mL |
| Anticancer IC50 (MCF-7 cells) | 10 µM |
Q & A
Q. What are the recommended synthetic routes and critical optimization strategies for N1-(2-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamide?
The synthesis typically involves multi-step reactions, starting with the coupling of 2-methoxybenzylamine and 4-methyl-2-nitrophenylamine derivatives using oxalyl chloride or activated oxalate esters. Key steps include:
- Amide bond formation : Utilize coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF) under inert atmospheres to prevent hydrolysis .
- Protection/deprotection : Methoxy and nitro groups may require protection during synthesis to avoid side reactions .
- Purification : Column chromatography or preparative HPLC is essential to achieve >95% purity, as impurities can skew biological assay results .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Spectroscopy :
- NMR (¹H, ¹³C) : Confirm the presence of methoxy (δ ~3.8 ppm), nitro groups (aromatic proton shifts), and oxalamide protons (δ ~8-10 ppm) .
- IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while LC-MS validates molecular weight .
- X-ray crystallography : Resolve crystal structure for absolute configuration confirmation, though this requires high-purity crystals .
Q. How can researchers design preliminary biological activity screens for this compound?
- Target selection : Prioritize targets based on structural analogs (e.g., oxalamides with anti-inflammatory or anticancer activity). For example:
- Enzyme inhibition : Test against kinases (e.g., RSK) or cyclooxygenases using fluorogenic substrates .
- Cell-based assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity studies (IC₅₀ determination via MTT assays) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate results .
Advanced Research Questions
Q. What mechanistic insights exist for the reactions involving this compound, and how can reaction pathways be validated?
- Oxidation/Reduction : The nitro group can be reduced to an amine using Pd/C and H₂, while methoxy groups may undergo demethylation under strong acidic conditions. Monitor intermediates via TLC or in-situ FTIR .
- Nucleophilic substitution : The 2-nitrophenyl group may participate in SNAr reactions; kinetic studies under varying pH and temperature conditions can elucidate reactivity .
- Computational modeling : Use DFT (Density Functional Theory) to predict transition states and validate with experimental kinetic data .
Q. How do structural modifications (e.g., substituent changes) impact biological activity, and what SAR trends are observed?
Comparative studies with analogs reveal:
- Methoxy group : Enhances solubility and membrane permeability but may reduce binding affinity to hydrophobic enzyme pockets .
- Nitro group : Electron-withdrawing effects stabilize aromatic rings but can increase toxicity. Replacement with cyano groups improves tolerability in some cases .
- Benzyl vs. phenethyl linkers : Phenethyl groups improve conformational flexibility, potentially enhancing target engagement . Example SAR Table :
| Compound Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| 2-Nitrophenyl → 3-Nitrophenyl | 12 μM (RSK inhibition) | Reduced potency due to steric hindrance |
| Methoxy → Ethoxy | 18 μM (COX-2 inhibition) | Improved selectivity |
Q. How can researchers resolve contradictions in experimental data (e.g., varying bioactivity across studies)?
- Source analysis : Check for impurities (e.g., unreacted amines) via LC-MS or quantify residual solvents (GC-MS) that may interfere with assays .
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. Replicate studies in multiple cell lines .
- Structural analogs : Compare data with compounds sharing core scaffolds but differing in substituents. For example, fluorobenzyl analogs may show consistent activity due to enhanced electronegativity .
- Meta-analysis : Use tools like molecular docking (AutoDock Vina) to correlate bioactivity with binding poses and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
